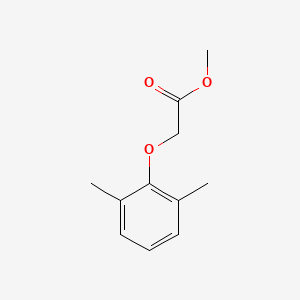

Methyl 2,6-dimethylphenoxy acetate

説明

Methyl 2,6-dimethylphenoxy acetate is an ester derivative of (2,6-dimethylphenoxy)acetic acid, characterized by a phenoxy group substituted with two methyl groups at the 2- and 6-positions of the aromatic ring, linked to an acetic acid moiety esterified with methanol. This compound is notable for its structural role in pharmaceuticals and agrochemicals.

For instance, (2,6-dimethylphenoxy)acetic acid can be converted to its acid chloride using thionyl chloride (as in ), followed by esterification with methanol to yield the methyl ester . Alternative routes involve nucleophilic substitution, where 2,6-dimethylphenol reacts with methyl chloroacetate under basic conditions .

Applications: The compound’s steric and electronic properties make it a key intermediate in drug synthesis, such as in the production of Lopinavir impurities () and mitochondrial-targeted prodrugs (). Its structural rigidity due to the 2,6-dimethyl substitution enhances stability and influences binding interactions in biological systems.

特性

CAS番号 |

38930-22-2 |

|---|---|

分子式 |

C11H14O3 |

分子量 |

194.23 g/mol |

IUPAC名 |

methyl 2-(2,6-dimethylphenoxy)acetate |

InChI |

InChI=1S/C11H14O3/c1-8-5-4-6-9(2)11(8)14-7-10(12)13-3/h4-6H,7H2,1-3H3 |

InChIキー |

LXKNFFSMAVWXOF-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)OC |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparisons

The table below compares Methyl 2,6-dimethylphenoxy acetate with structurally related compounds:

*Calculated based on formula C₁₁H₁₄O₃. †Molecular weight estimated for HBK13.

Key Research Findings

Impact of Substituent Position: The 2,6-dimethyl configuration on the phenoxy group introduces steric hindrance, reducing rotational freedom and enhancing thermal stability compared to 2,4-dimethyl analogs . This configuration also increases acidity compared to 2,4-dimethylphenol, simplifying esterification reactions . In sodium channel blockers (e.g., HBK series), 2,6-dimethyl substitution improves use-dependent block potency by 10–30 times compared to unsubstituted or 2,4-dimethyl derivatives .

Functional Group Effects: Ester vs. Acid: The methyl ester (this compound) exhibits lower polarity than the free acid, enhancing membrane permeability. However, the free acid (2-(2,6-dimethylphenoxy)acetic acid) is more reactive in coupling reactions for drug synthesis . Acrylic Acid Derivatives: (E)-3-(2,6-dimethylphenoxy)acrylic acid acts as a prodrug, leveraging mitochondrial β-oxidation pathways for targeted antioxidant delivery .

Biological Activity: Compounds with 2,6-dimethylphenoxy groups show superior binding to voltage-gated sodium channels due to hydrophobic interactions with aromatic residues in the channel’s receptor .

準備方法

Synthesis of 2,6-Dimethylphenoxyacetic Acid

The foundational step involves reacting 2,6-xylenol with chloroacetic acid under alkaline conditions. In Patent CN101967092A , 2,6-xylenol is dissolved in a sodium hydroxide solution to form the phenolate intermediate. Subsequent reaction with chloroacetic acid at 140–145°C under nitrogen yields 2,6-dimethylphenoxyacetic acid. Key parameters include:

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Molar ratio (phenol:alkali) | 0.6–0.8:1.0 | Prevents over-alkalinization |

| Reaction temperature | 140–145°C | Maximizes substitution efficiency |

| Reaction time | 1.5–2 hours | Minimizes side reactions |

Example (Patent CN101967092A) :

Esterification to Methyl 2,6-Dimethylphenoxy Acetate

The carboxylic acid is esterified using methanol and an acid catalyst. Patent CN104151164A highlights two approaches:

Conventional Sulfuric Acid Catalysis

Fixed-Bed Reactor with Acidic Resin

-

Conditions : 80–120°C, space velocity 0.5–2 g/(cat·h).

-

Advantages : 99.5% conversion, minimal waste, and scalability.

Direct Alkylation of 2,6-Xylenol with Methyl Chloroacetate

This one-step method avoids isolating the intermediate acid. Patent CN106083564A details the reaction of 2,6-xylenol with methyl chloroacetate in aqueous NaOH:

| Component | Role | Optimal Molar Ratio |

|---|---|---|

| 2,6-Xylenol | Nucleophile | 1.0 |

| Methyl chloroacetate | Alkylating agent | 1.2–1.5 |

| NaOH | Base (pH 8–12) | 1.5–2.0 |

Process Flow :

-

Initial Reaction : 2,6-Xylenol + methyl chloroacetate at 25–30°C for 2 hours.

-

Reflux : 6–8 hours to complete substitution.

-

Workup : Acidification (HCl), extraction, and recrystallization.

Outcome :

-

Yield : 88% with 96.6% purity after ethanol-water recrystallization.

-

Advantage : Eliminates acid-handling steps, reducing equipment corrosion.

Acid Chloride Intermediate Method

For high-purity applications, 2,6-dimethylphenoxyacetic acid is converted to its acid chloride before esterification:

Chlorination with Thionyl Chloride

-

Reagents : SOCl₂ (1.2 eq), DMF (catalytic).

-

Conditions : Reflux (70°C, 3 hours), followed by distillation to remove excess SOCl₂.

Esterification with Methanol

-

Reaction : Acid chloride + methanol (2 eq) at 0–5°C.

-

Yield : >95% with minimal purification.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Alkaline Substitution + Esterification | 70–88 | 95–99 | High | Moderate (acid waste) |

| Direct Alkylation | 85–88 | 96–97 | Moderate | Low |

| Acid Chloride Route | >95 | >99 | Low | High (SOCl₂ use) |

Key Findings :

-

Industrial Preference : Direct alkylation balances yield and operational simplicity.

-

Lab-Scale Optimization : Acid chloride method achieves superior purity for analytical standards.

Purification Strategies

Recrystallization

Q & A

Q. What are the optimal synthetic conditions for Methyl 2,6-dimethylphenoxy acetate, and how do reaction parameters influence yield?

The synthesis typically involves esterification or nucleophilic substitution. For example, refluxing 2,6-dimethylphenol with methyl chloroacetate in methanol or ethanol under acidic catalysis (e.g., concentrated sulfuric acid) for 4–6 hours achieves >90% conversion . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., methanol) enhance nucleophilicity.

- Temperature : Reflux (~80°C) balances reactivity and side-product formation.

- Catalyst : Acidic conditions (H₂SO₄) accelerate esterification but require neutralization post-reaction .

Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Time | 4–6 hours | >90% conversion |

| Temperature | 70–80°C (reflux) | Maximizes kinetics |

| Solvent | Methanol/Ethanol | Solubility control |

Q. What purification techniques are recommended for isolating this compound?

Post-synthesis purification involves:

- Recrystallization : Use ethanol or ethyl acetate to remove unreacted starting materials. Cooling the mixture to 0–5°C improves crystal formation .

- Column Chromatography : Silica gel with hexane:ethyl acetate (gradient elution) separates byproducts. Evidence shows 91.6% purity achieved via this method .

- Acidic/Basic Washes : Neutralize residual catalysts (e.g., H₂SO₄) with NaHCO₃ before extraction .

Q. What safety protocols are critical during synthesis and handling?

- Respiratory Protection : Use NIOSH/MSHA-certified respirators to avoid inhalation of vapors .

- Gloves and Eye Protection : Nitrile gloves and chemical goggles prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to mitigate volatile organic compound (VOC) risks .

Advanced Research Questions

Q. How do spectroscopic methods (NMR, MS) confirm structural integrity and purity?

- ¹H/¹³C NMR : Key peaks include:

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 209 confirms molecular weight. Fragmentation patterns distinguish positional isomers .

Q. How do electron-donating substituents (e.g., methyl groups) influence reactivity in further derivatization?

Methyl groups at the 2,6-positions sterically hinder electrophilic substitution but enhance oxidative stability. For example:

Q. What computational tools predict biological interactions of this compound derivatives?

- Molecular Docking (AutoDock Vina) : Models binding affinity to targets like cyclooxygenase (COX) or plasminogen activators. For example, derivatives show potential as urokinase inhibitors (ΔG ≈ -9.2 kcal/mol) .

- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to predict regioselectivity in reactions .

Q. How can reaction mechanisms explain byproduct formation during synthesis?

- Acid-Catalyzed Esterification : Competing pathways include transesterification (yielding ethyl esters if ethanol is used) or dehydration (forming ethers under prolonged heating) .

- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., mono-substituted derivatives), while higher temperatures drive thermodynamically stable di-substituted byproducts .

Q. What in vitro assays evaluate the biological activity of this compound?

- Enzyme Inhibition Assays : Measure IC₅₀ against targets like acetylcholinesterase (Ellman’s method) or COX-1/COX-2 (fluorometric assays) .

- Cell Viability (MTT Assay) : Test cytotoxicity in human cell lines (e.g., HEK293) to establish therapeutic indices .

Methodological Notes

- Contradictions in Evidence : While recommends methanol for esterification, highlights ethanol’s efficacy in similar reactions. Researchers should optimize solvent choice based on substrate solubility.

- Advanced Characterization : X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities, complementing PROCHECK-based stereochemical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。